REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7](Cl)[S:8][C:4]=2[CH:3]=1.[CH3:12][Mg]Br.Cl.C(OCC)(=O)C>C1COCC1.CN1C(=O)CCC1>[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([CH3:12])[S:8][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
24.14 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
10.1 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(N=C(S2)Cl)C=C1
|
Name
|
Fe(acac)3
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
It was stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the obtained mixture was added at 0° C
|
Type
|
ADDITION
|
Details
|
To the reaction mixture was added at 0° C
|
Type
|
STIRRING
|
Details
|
It was stirred at room temperatures for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
After extraction
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified with column chromatography
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(N=C(S2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 46.5 mmol | |
AMOUNT: MASS | 10.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |